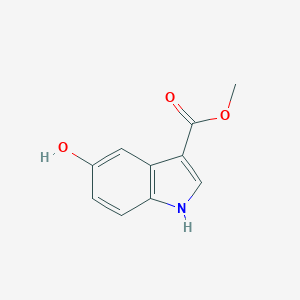

Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAADKIIEUFKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556517 | |

| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112332-96-4 | |

| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxy-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Nenitzescu Synthesis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Nenitzescu indole (B1671886) synthesis, first reported by Costin Nenitzescu in 1929, remains a cornerstone in heterocyclic chemistry for the construction of 5-hydroxyindole (B134679) derivatives.[1] This reaction, involving the condensation of a benzoquinone with a β-aminocrotonic ester, provides a direct route to a scaffold of significant interest in medicinal chemistry.[2] The 5-hydroxyindole core is a key structural component in a variety of biologically active molecules, including the neurotransmitter serotonin (B10506) and numerous pharmaceutical agents.[2] This guide provides an in-depth technical overview of the Nenitzescu synthesis with a specific focus on the preparation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.

Reaction Mechanism and Key Principles

The mechanism of the Nenitzescu indole synthesis proceeds through a sequence of well-established steps: a Michael addition, a nucleophilic attack, and an elimination reaction.[2] The reaction is typically conducted in polar solvents, and the inclusion of a Lewis acid catalyst can enhance the reaction rate and overall yield.[3]

The generally accepted mechanism is as follows:

-

Michael Addition: The synthesis initiates with a Michael addition of the enamine (methyl 3-aminocrotonate) to the 1,4-benzoquinone (B44022).

-

Nucleophilic Attack: This is followed by a nucleophilic attack from the enamine's pi bond.

-

Elimination: The final step involves an elimination reaction to form the aromatic indole ring.

Experimental Protocol: Synthesis of Methyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate

While a specific protocol for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is not widely documented, the following procedure is adapted from established methods for the synthesis of its close analog, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[4] Researchers should note that optimization of reaction conditions may be necessary.

Materials:

-

1,4-Benzoquinone

-

Methyl 3-aminocrotonate

-

Glacial Acetic Acid

-

Ethyl Acetate (B1210297)

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for Column Chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-benzoquinone (1.0 equivalent) in a suitable solvent such as a mixture of methanol and ethyl acetate.

-

Addition of Enamine: Slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate to the stirring solution at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.[4]

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate), to afford the pure Methyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate.

Quantitative Data

The following table summarizes key quantitative data for the parent compound, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, and its ethyl ester, which serve as valuable reference points for the characterization of the target methyl ester.

| Parameter | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |

| Molecular Formula | C₁₀H₉NO₃ | C₁₂H₁₃NO₃ |

| Molecular Weight | 191.18 g/mol [5] | 219.24 g/mol [6] |

| Appearance | Solid | Solid |

| ¹H NMR | Data not readily available | A spectrum is available which can be used for comparison.[7] |

| ¹³C NMR | Data not readily available | A spectrum is available which can be used for comparison.[8] |

| Mass Spectrometry | Data not readily available | m/z: 219 (M+), 190, 174, 144[6] |

| Yield | Not applicable | Yields can vary, with reports of up to 65% on a gram scale.[3] |

Note: The spectroscopic data provided is for the closely related ethyl ester and should be used as a reference. Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.

Applications in Drug Development

The 5-hydroxyindole scaffold synthesized via the Nenitzescu reaction is of paramount importance in drug discovery and development. Its presence in serotonin highlights its significance in neuroscience research.[2] Furthermore, this structural motif is found in non-steroidal anti-inflammatory drugs (NSAIDs) like indometacin and has been investigated for the development of novel anticancer agents.[2] The versatility of the Nenitzescu synthesis allows for the creation of diverse libraries of 5-hydroxyindole derivatives for screening against a wide array of biological targets.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]

- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, a key intermediate in the development of various pharmacologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of available data, analysis of closely related analogs, and detailed experimental protocols to support research and development activities.

Spectroscopic Data

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.[1]

Table 1: Mass Spectrometry Data for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Predicted Key Fragments |

| 191 (M⁺), 160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺) |

Note: The predicted key fragments are based on typical fragmentation patterns of indole (B1671886) esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound is not directly available. However, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of closely related compounds, such as methyl 1H-indole-3-carboxylate and 5-hydroxy-1H-indole-3-carbaldehyde.

Table 2: Predicted ¹H NMR Spectroscopic Data for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.0 | br s | 1H | N-H |

| ~9.0 - 9.5 | s | 1H | O-H (Phenolic) |

| ~8.0 - 8.2 | s | 1H | H-2 |

| ~7.3 - 7.5 | d | 1H | H-4 |

| ~7.2 - 7.3 | d | 1H | H-7 |

| ~6.8 - 7.0 | dd | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=O (Ester) |

| ~150 - 155 | C-5 |

| ~135 | C-7a |

| ~130 | C-2 |

| ~125 | C-3a |

| ~115 | C-7 |

| ~110 | C-6 |

| ~105 | C-4 |

| ~100 | C-3 |

| ~51 | -OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Specific experimental IR data for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is not available. Table 4 outlines the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Spectroscopic Data for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Experimental Protocols

The following section details a plausible synthetic route and the general procedures for acquiring the spectroscopic data presented above.

Synthesis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

A common and effective method for the synthesis of this compound is the Fischer indole synthesis, followed by esterification.

Step 1: Synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid

This step can be achieved via the Japp-Klingemann reaction or a modified Fischer indole synthesis using 4-hydrazinophenol hydrochloride and pyruvic acid.

Step 2: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol (B129727).

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization and Extraction: Dilute the residue with water and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent, into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

This guide provides a foundational resource for researchers working with Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. While direct experimental data is limited, the provided information on related compounds and established analytical techniques offers a robust framework for its synthesis and characterization.

References

An In-Depth NMR Analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. This key intermediate in various synthetic pathways demands thorough structural elucidation to ensure purity and confirm its identity. This document outlines predicted NMR data, detailed experimental protocols for acquiring such data, and visual workflows to aid in the understanding of the analytical process.

Predicted Spectroscopic Data

Predicted 1H NMR Data (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~9.5 | s | 1H | OH |

| ~7.9 | s | 1H | H-2 |

| ~7.3 | d | 1H | H-4 |

| ~7.2 | d | 1H | H-7 |

| ~6.8 | dd | 1H | H-6 |

| ~3.8 | s | 3H | -OCH3 |

Predicted 13C NMR Data (in DMSO-d6)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165.0 | C=O |

| ~150.0 | C-5 |

| ~136.0 | C-7a |

| ~131.0 | C-2 |

| ~127.0 | C-3a |

| ~115.0 | C-6 |

| ~112.5 | C-7 |

| ~105.0 | C-4 |

| ~103.0 | C-3 |

| ~51.0 | -OCH3 |

Experimental Protocols

To obtain high-quality 1H and 13C NMR spectra of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid Methyl 5-Hydroxy-1H-Indole-3-Carboxylate sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

Tuning and Matching: Tune and match the probe for the 1H and 13C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is essential for obtaining sharp spectral lines and resolving fine couplings. This can be done manually or using an automated shimming routine.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for 13C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.

-

Integration and Peak Picking: Integrate the signals in the 1H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both the 1H and 13C spectra.

Visualizing the Analysis

To better illustrate the processes involved in the NMR analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, the following diagrams have been generated using the DOT language.

Physical and chemical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its indole (B1671886) scaffold, functionalized with both a hydroxyl group and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization.

Physical and Chemical Properties

Methyl 5-hydroxy-1H-indole-3-carboxylate is a solid at room temperature. Its core structure consists of a bicyclic indole ring system, with a hydroxyl group at the C5 position and a methyl carboxylate group at the C3 position. These functional groups are key to its chemical reactivity and solubility characteristics.

Physical Properties

A summary of the key physical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Solid | |

| Monoisotopic Mass | 191.058243149 Da | [1] |

| Storage Temperature | Refrigerator |

Chemical Properties

The chemical reactivity of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is dictated by its indole nucleus and its functional groups. The indole N-H is weakly acidic and can be deprotonated or alkylated. The electron-rich aromatic ring is susceptible to electrophilic substitution. The hydroxyl group can undergo O-alkylation or acylation, and the methyl ester can be hydrolyzed or converted to other functional groups such as amides or hydrazides.

Spectroscopic Data

Accurate characterization of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is crucial for its use in synthesis and drug discovery. The following tables summarize its key spectroscopic features.

¹³C NMR Spectroscopy

| Feature | Description |

| Copyright | © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.[1] |

| Availability | Spectral data is available through PubChem.[1] |

Mass Spectrometry

| Feature | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Instrument | Finningan MAT TSQ-7000 |

| Source of Spectrum | ARK-2007-230-3 |

| Copyright | © 2020-2025 John Wiley & Sons, Inc. All Rights Reserved.[1] |

| Predicted Collision Cross Section (CCS) Values | [M+H]⁺: 137.4 Ų, [M+Na]⁺: 147.7 Ų, [M-H]⁻: 139.1 Ų |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.

Synthesis via Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful and widely used method for the preparation of 5-hydroxyindole (B134679) derivatives.[2][3][4][5] It involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester.[2]

Materials:

-

p-Benzoquinone

-

Methyl 3-aminocrotonate

-

Ethyl acetate (B1210297)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for elution

Procedure:

-

Dissolution: Dissolve p-benzoquinone (1.0 equivalent) in ethyl acetate in a round-bottom flask.[2]

-

Addition of Enamine: With vigorous stirring at room temperature, slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield the pure Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.[2]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful purification.[7]

Materials:

-

Crude Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture, toluene)[7]

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[6]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

-

Collection of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7]

-

Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic Analysis

General procedures for obtaining spectroscopic data are outlined below.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Use standard pulse programs for 1D and 2D experiments like COSY, HSQC, and HMBC for full structural elucidation.[8]

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[9]

3.3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[10]

-

Data Acquisition: Acquire the mass spectrum, which will provide information about the molecular weight and fragmentation pattern of the compound.

Visualizations

Diagrams illustrating key workflows are provided below to enhance understanding.

References

- 1. Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. synarchive.com [synarchive.com]

- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. benchchem.com [benchchem.com]

- 10. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The indole (B1671886) scaffold is a privileged structure in drug discovery, and this derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2]

Chemical Identity and Properties

Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is an organic compound featuring an indole core substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position.

Molecular Structure:

Image Source: PubChem CID 14144546.[3]

Table 1: Chemical Identifiers and Descriptors [3][4]

| Identifier | Value |

| CAS Number | 112332-96-4 |

| Molecular Formula | C₁₀H₉NO₃ |

| IUPAC Name | methyl 5-hydroxy-1H-indole-3-carboxylate |

| SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)O |

| InChIKey | LRAADKIIEUFKEG-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [3]

| Property | Value |

| Molecular Weight | 191.18 g/mol |

| Monoisotopic Mass | 191.058243149 Da |

| XLogP3-AA (Predicted) | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 62.3 Ų |

Synthesis and Experimental Protocols

General Experimental Protocol: Nenitzescu Indole Synthesis

This protocol outlines the synthesis of a 5-hydroxyindole (B134679) core, which is the precursor to the target molecule.

Objective: To synthesize a 5-hydroxy-2-methyl-1H-indole-3-carboxylate derivative, a close analog of the target compound.[5]

Materials:

-

p-Benzoquinone

-

Ethyl 3-aminocrotonate (or similar enamine)

-

Solvent (e.g., Acetic Acid, Dichloromethane, or Ethanol)

-

Acid or base catalyst (as required by the specific reaction variant)

Procedure:

-

Dissolve p-benzoquinone in the chosen solvent in a round-bottom flask.

-

Slowly add the enamine (e.g., ethyl 3-aminocrotonate) to the solution at room temperature with stirring.

-

The reaction mixture is then typically stirred for several hours at room temperature or heated to reflux to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system, to yield the 5-hydroxyindole-3-carboxylate ester.[5][6]

General Experimental Protocol: Fischer Esterification

If starting from the corresponding carboxylic acid (5-Hydroxy-1H-Indole-3-Carboxylic Acid), a standard Fischer esterification can be performed.

Objective: To convert the indole-3-carboxylic acid to its methyl ester.[6]

Materials:

-

5-Hydroxy-1H-Indole-3-Carboxylic Acid

-

Methanol (large excess, acts as solvent and reagent)

-

Strong acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

-

Suspend the indole-3-carboxylic acid in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[6]

-

After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by recrystallization or column chromatography.[6]

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. While a complete, published spectrum for this specific molecule was not found in the search results, the expected spectral features can be predicted based on data from closely related analogs like methyl indole-3-carboxylate.[7][8]

Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~11.5 | br s | N-H |

| ~9.0 | s | O-H |

| ~7.8 | d | H-2 |

| ~7.3 | d | H-4 |

| ~7.2 | d | H-7 |

| ~6.7 | dd | H-6 |

| ~3.8 | s | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~165 | C=O |

| ~150 | C-5 |

| ~131 | C-7a |

| ~130 | C-2 |

| ~127 | C-3a |

| ~113 | C-7 |

| ~112 | C-6 |

| ~105 | C-4 |

| ~103 | C-3 |

| ~51 | -OCH₃ |

Table 5: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Bond Vibration |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

General Protocol: Spectroscopic Sample Preparation and Analysis

Applications in Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Indole-3-carboxylate derivatives, in particular, serve as crucial intermediates for synthesizing compounds targeting a wide range of diseases.[1][9]

-

Anticancer Agents: The 5-hydroxyindole scaffold is a key component of various compounds designed as potential anti-breast cancer agents.[10] Modifications at the N-1 and C-2 positions of the indole ring can lead to potent cytotoxic effects.

-

Antiviral and Kinase Inhibitors: The functional handles on Methyl 5-Hydroxy-1H-Indole-3-Carboxylate (the hydroxyl and ester groups) allow for further chemical elaboration to produce complex molecules, including kinase inhibitors and antiviral agents.[1] The core structure is amenable to reactions like N-alkylation and palladium-catalyzed cross-coupling to build molecular diversity.[9]

Safety and Handling

According to GHS information, Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is classified as a warning-level hazard.[3]

Table 6: GHS Hazard Information [3][4]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 5-hydroxy-1H-indole-3-carboxylate | 112332-96-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound belonging to the indole (B1671886) family, a class of molecules renowned for its prevalence in bioactive natural products and pharmaceuticals. Its scaffold is a key intermediate in the synthesis of a wide array of therapeutic agents, demonstrating significant potential in the fields of oncology and virology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in drug discovery, with a focus on its utility as a precursor to potent antiviral and anticancer compounds. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

Methyl 5-hydroxy-1H-indole-3-carboxylate is a solid organic compound with the molecular formula C₁₀H₉NO₃. Its structure features an indole core, substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position. These functional groups are critical to its reactivity and its utility as a versatile building block in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | methyl 5-hydroxy-1H-indole-3-carboxylate | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 112332-96-4 | |

| Appearance | Light pink to off-white crystalline powder | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvents | Slightly soluble in methanol (B129727) and DMSO | [2] |

| Predicted XlogP | 2.2 | [3] |

Synthesis Protocols

The synthesis of methyl 5-hydroxy-1H-indole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid, which can be synthesized through various indole formation reactions. Below are representative protocols for its synthesis.

Nenitzescu Indole Synthesis (for the core structure)

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole (B134679) derivatives from a benzoquinone and an ethyl β-aminocrotonate. While this method typically yields the ethyl ester, it is a fundamental step in producing the core scaffold.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-benzoquinone in a solvent such as acetone (B3395972) or ethanol.

-

Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate to the benzoquinone solution at room temperature with stirring.

-

Reaction: The reaction mixture is stirred for several hours to days, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[4]

Fischer-Speier Esterification of 5-Hydroxy-1H-indole-3-carboxylic acid

This protocol describes the direct esterification of the corresponding carboxylic acid to the methyl ester.

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask, add 5-hydroxy-1H-indole-3-carboxylic acid (1 eq) and a magnetic stir bar.[5]

-

Solvent and Catalyst: In a fume hood, add anhydrous methanol (in large excess), which serves as both the reactant and the solvent. Stir the mixture. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Purification: Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product can be further purified by recrystallization.[5]

Caption: Workflow for the synthesis via Fischer-Speier Esterification.

Spectroscopic Data

The structural elucidation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is confirmed through various spectroscopic techniques. The following tables provide representative data, extrapolated from the closely related methyl indole-3-carboxylate (B1236618) and other substituted indoles.[6][7]

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~8.9 | s | 1H | O-H |

| ~7.8 | d | 1H | H-2 |

| ~7.4 | d | 1H | H-4 |

| ~7.2 | d | 1H | H-7 |

| ~6.8 | dd | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

| Solvent: DMSO-d₆ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~165.0 | C=O |

| ~152.0 | C-5 |

| ~136.0 | C-7a |

| ~131.0 | C-2 |

| ~127.0 | C-3a |

| ~113.0 | C-7 |

| ~112.0 | C-6 |

| ~107.0 | C-4 |

| ~103.0 | C-3 |

| ~51.0 | -OCH₃ |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Bond Vibration |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Ester) |

| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

| m/z (Predicted) | Adduct |

| 192.0655 | [M+H]⁺ |

| 214.0474 | [M+Na]⁺ |

| 190.0509 | [M-H]⁻ |

| Data predicted for C₁₀H₉NO₃[3] |

Biological Activity and Applications in Drug Development

The 5-hydroxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. This makes Methyl 5-Hydroxy-1H-Indole-3-Carboxylate a highly valuable starting material for the synthesis of novel therapeutic agents.

Antiviral Activity

Numerous studies have highlighted the potent antiviral properties of 5-hydroxyindole derivatives. They have shown promise against a variety of viruses, including Hepatitis B Virus (HBV), influenza, and coronaviruses.

-

Anti-HBV Activity: A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities. Several compounds exhibited significant inhibition of HBV DNA replication, with some derivatives showing much greater potency than the control drug, lamivudine.[8]

-

Anti-SARS-CoV-2 Activity: A derivative of 5-methoxyindole-3-carboxylic acid, structurally related to the title compound, demonstrated a complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM.[9][10] This compound also showed interferon-inducing activity and suppressed the formation of syncytia induced by the viral spike protein.[11]

| Compound Class | Virus | Activity Metric | Value | Reference |

| Ethyl 5-hydroxy-1H-indole-3-carboxylate deriv. | HBV | IC₅₀ | 1.52 µg/mL | [8] |

| Ethyl 5-hydroxy-1H-indole-3-carboxylate deriv. | HBV | IC₅₀ | 15.41 µg/mL | [8] |

| 6-bromo-5-methoxy-indole-3-carboxylate deriv. | SARS-CoV-2 | IC₅₀ | 1.06 µg/mL (SI = 78.6) | [10][11] |

| Ethyl 5-hydroxy-indole-3-carboxylate deriv. | Influenza A | In vivo efficacy | High at 25 mg/kg/day | [12] |

Experimental Protocol: Antiviral Assay (General)

-

Cell Culture: Appropriate host cells (e.g., HepG2 2.2.15 for HBV, Vero E6 for SARS-CoV-2) are cultured in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound.

-

Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification: The extent of viral replication is quantified using methods such as quantitative PCR (qPCR) for viral DNA/RNA, or an ELISA for viral antigens. The 50% inhibitory concentration (IC₅₀) is then calculated.

Anticancer Activity

The indole nucleus is a cornerstone in the development of anticancer drugs. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines.

-

Activity against Breast Cancer: A study on novel 5-hydroxyindole-3-carboxylic acid and its ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line. One ester derivative demonstrated a half-maximal effective concentration (EC₅₀) of 4.7 µM, with no significant toxicity to normal human dermal fibroblast cells.[13]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Ethyl 5-hydroxy-indole-3-carboxylate deriv. | MCF-7 | EC₅₀ | 4.7 µM | [13] |

| Other Ethyl 5-hydroxy-indole-3-carboxylate deriv. | MCF-7 | EC₅₀ | < 10 µM | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The EC₅₀ value is calculated from the dose-response curve.

Signaling Pathways in Cancer

Indole-based compounds are known to modulate several critical signaling pathways implicated in cancer progression, such as cell proliferation, survival, and angiogenesis. While specific studies on Methyl 5-Hydroxy-1H-Indole-3-Carboxylate are limited, the general mechanisms of related indole compounds provide a strong rationale for its potential anticancer effects.

References

- 1. Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - Methyl 5-hydroxy-1h-indole-3-carboxylate (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Intermediates in the Synthesis of 5-Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole (B134679) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin (B10506) and various pharmaceuticals. This technical guide provides a detailed exploration of the key intermediates and synthetic pathways leading to this important class of molecules, with a primary focus on the widely utilized Nenitzescu indole (B1671886) synthesis.

The Nenitzescu Indole Synthesis: A Primary Route to 5-Hydroxyindoles

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful and direct method for the preparation of 5-hydroxyindole derivatives.[1][2] The reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester (an enamine).[1][2]

The generally accepted mechanism proceeds through a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to afford the 5-hydroxyindole core.[2][3]

The two primary building blocks and therefore key intermediates for the Nenitzescu synthesis are:

-

1,4-Benzoquinones: These are readily available cyclic diketones. The substitution pattern on the benzoquinone ring dictates the substitution on the benzene (B151609) portion of the resulting indole.

-

β-Aminocrotonic Esters (Enamines): These are key nucleophiles in the reaction. Ethyl 3-aminocrotonate is a commonly used example and can be synthesized from ethyl acetoacetate (B1235776) and ammonia (B1221849).[4][5]

A common method for the preparation of ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with an ammonia source.[5][6]

Materials:

-

Ethyl acetoacetate

-

Methanol

Procedure:

-

Dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents) in methanol.

-

Stir the reaction mixture at room temperature for 20 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the product can be purified. A yield of 94% has been reported for a similar continuous flow process using aqueous ammonia.[6]

This protocol provides a detailed methodology for the synthesis of a representative 5-hydroxyindole derivative via the Nenitzescu reaction.[1]

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Glacial Acetic Acid

-

Ethyl Acetate

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.[1]

-

Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate to the flask at room temperature with vigorous stirring.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.[1]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash it sequentially with a 5% sodium bicarbonate solution, water, and a saturated sodium chloride solution.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[1]

The yield of the Nenitzescu synthesis can be influenced by various factors, including the substrates, solvent, and catalyst.

| Benzoquinone Derivative | Enamine Derivative | Catalyst/Solvent | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acetone (reflux) | 46 | [3] |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl2 (8 mol %), CPME, 20°C, 40 min | 50 | [8][9] |

| 1,4-Benzoquinone | Ethyl 1-benzyl-3-amino-crotonate | ZnCl2 (8 mol %), CPME, 20°C, 40 min | 61 | [8][9] |

| 1,4-Benzoquinone | N-benzyl-β-enaminone | ZnI2 (8 mol %), CPME, 20°C, 40 min | 69 | [8][9] |

| Naphthoquinone | Various β-aminocrotonates | (R,R)-Cr salen complex, Nitromethane | up to 97 | [10] |

The structure and purity of the final product are confirmed by spectroscopic methods.

-

¹H NMR: Spectra are available from chemical suppliers and in the literature.[11]

-

¹³C NMR: Spectra are available from chemical suppliers and in the literature.[12][13]

Alternative Synthetic Routes to 5-Hydroxyindoles

While the Nenitzescu synthesis is a primary method, other named reactions can be adapted for the synthesis of 5-hydroxyindoles. These routes involve different key intermediates.

This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[14] To synthesize a 5-hydroxyindole, a 4-hydroxyphenylhydrazine would be a key intermediate.

Key Intermediates:

-

4-Hydroxyphenylhydrazine

-

Aldehyde or Ketone (e.g., ethyl pyruvate)

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form the indole.[14]

The Reissert synthesis traditionally uses an o-nitrotoluene and diethyl oxalate (B1200264) to form the indole ring.[15] For a 5-hydroxyindole, a key intermediate would be a 4-hydroxy-2-nitrotoluene.

Key Intermediates:

-

4-Hydroxy-2-nitrotoluene

-

Diethyl oxalate

-

Ethyl o-nitrophenylpyruvate derivative[15]

The synthesis involves condensation followed by reductive cyclization.[15]

This synthesis produces indoles from o-nitrotoluenes via an enamine intermediate.[16] A 4-hydroxy-2-nitrotoluene would be the starting material for a 5-hydroxyindole.

Key Intermediates:

-

4-Hydroxy-2-nitrotoluene

-

N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA)

-

trans-β-dimethylamino-2-nitrostyrene derivative[17]

The process involves the formation of an enamine followed by reductive cyclization.[16]

The Larock synthesis is a palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.[18] A 2-iodo-4-hydroxyaniline would be a key starting material for a 5-hydroxyindole.

Key Intermediates:

-

2-Iodo-4-hydroxyaniline

-

Disubstituted alkyne

-

Palladium catalyst[18]

This method offers a versatile route to variously substituted indoles.[18]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to 5-hydroxyindoles.

Conclusion

The synthesis of 5-hydroxyindoles is crucial for the advancement of medicinal chemistry and drug development. The Nenitzescu synthesis remains a cornerstone for accessing this scaffold, with 1,4-benzoquinones and β-aminocrotonic esters as its key intermediates. Understanding the detailed experimental protocols and the factors influencing reaction yields is paramount for researchers in the field. Furthermore, a working knowledge of alternative synthetic strategies, such as the Fischer, Reissert, Leimgruber-Batcho, and Larock syntheses, provides a broader toolkit for accessing diverse 5-hydroxyindole derivatives. This guide provides a foundational understanding of these key intermediates and pathways to aid in the rational design and synthesis of novel 5-hydroxyindole-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

- 6. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. iris.uniss.it [iris.uniss.it]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]

- 12. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Fischer-Speier Esterification of Indole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The esterification of indole-3-carboxylic acid is a fundamental transformation in medicinal chemistry and drug development, as the resulting esters are crucial intermediates in the synthesis of a wide array of biologically active compounds.[1] Among the various esterification methods, the Fischer-Speier esterification stands out as a cost-effective, straightforward, and scalable approach, particularly suitable for large-scale synthesis.[2] This technical guide provides a comprehensive overview of the Fischer-Speier esterification of indole-3-carboxylic acids, detailing reaction protocols, quantitative data, and potential challenges.

Core Principles of Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically employed, acting as both reactant and solvent.[1][5] The equilibrium can also be shifted towards the products by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3][6]

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[4][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the Fischer-Speier esterification of indole-3-carboxylic acid, providing a comparative overview of reaction parameters and outcomes.

Table 1: Typical Reaction Conditions and Yields for Fischer-Speier Esterification of Indole-3-Carboxylic Acid [2]

| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Methyl Indole-3-carboxylate (B1236618) | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |

| Ethyl Indole-3-carboxylate | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |

Table 2: Comparison with an Alternative Method (DCC/DMAP Coupling) [2]

| Ester Product | Method | Alcohol | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Methyl Indole-3-carboxylate | DCC/DMAP Coupling | Methanol | DCC, DMAP | Dichloromethane | 2 - 4 | 90 - 98 |

| Ethyl Indole-3-carboxylate | DCC/DMAP Coupling | Ethanol | DCC, DMAP | Dichloromethane | 3 - 6 | 88 - 96 |

Note: While DCC/DMAP coupling offers higher yields and shorter reaction times, it is a milder method suitable for substrates sensitive to strong acids and high temperatures. Fischer-Speier esterification remains a more economical option for large-scale production.[2]

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of methyl and ethyl indole-3-carboxylates via Fischer-Speier esterification.

Protocol 1: Synthesis of Methyl Indole-3-carboxylate [1][2]

-

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Reaction Setup:

-

In a round-bottom flask, suspend indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both the reactant and the solvent.[1][2]

-

With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2] Caution: The addition of sulfuric acid to methanol is exothermic.[1]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.[9]

-

-

Reaction Monitoring:

-

Work-up and Purification:

-

Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.[2][9]

-

Remove the excess methanol using a rotary evaporator.[2]

-

Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.[1]

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] Caution: This will cause CO₂ evolution.[1]

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

The crude methyl indole-3-carboxylate can be further purified by recrystallization (e.g., from methanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[1][2]

-

Protocol 2: Synthesis of Ethyl Indole-3-carboxylate [2]

The procedure for the synthesis of the ethyl ester is analogous to that of the methyl ester, with the substitution of anhydrous ethanol for anhydrous methanol. Reaction times may be longer (6-12 hours).[2]

Potential Side Reactions and Troubleshooting

While Fischer-Speier esterification is a robust method, certain side reactions can occur, particularly with substrates like indoles.

-

N-Alkylation: The indole (B1671886) nitrogen is nucleophilic and can potentially be alkylated. However, under the acidic conditions of the Fischer-Speier esterification, the indole nitrogen is protonated, which deactivates it towards alkylation. This method is therefore preferred over methods that use strong bases or harsh alkylating agents which can lead to N-methylation as a side product.[9]

-

Decarboxylation: Indole-3-carboxylic acid can be susceptible to decarboxylation at elevated temperatures. Careful control of the reaction temperature is crucial to minimize this side reaction.[9]

-

Incomplete Reaction: To drive the equilibrium towards the product, a large excess of the alcohol should be used.[1][5] If the reaction is incomplete, increasing the reaction time or the amount of catalyst may be beneficial. Monitoring by TLC is essential to determine the reaction endpoint.[7]

-

Ester Hydrolysis: The presence of water can lead to the reverse reaction, the hydrolysis of the ester. Using anhydrous reagents and solvents is critical.[7]

Visualizing the Process

To better understand the chemical transformations and experimental procedures, the following diagrams are provided.

Caption: Mechanism of Fischer-Speier Esterification.

Caption: Experimental Workflow for Fischer-Speier Esterification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Nenitzescu Reaction for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Nenitzescu reaction, a cornerstone in heterocyclic chemistry, offers a powerful and direct method for the synthesis of 5-hydroxyindole (B134679) derivatives. First reported by Costin D. Nenitzescu in 1929, this reaction has remained a vital tool for chemists, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the 5-hydroxyindole scaffold in a vast array of biologically active molecules. This guide provides a comprehensive overview of the Nenitzescu reaction, detailing its mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Reaction and Mechanism

The Nenitzescu indole (B1671886) synthesis is fundamentally the reaction between a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester (an enamine) to yield a 5-hydroxyindole. The reaction can be performed with a variety of substituted benzoquinones and enamines, allowing for the synthesis of a diverse library of indole derivatives.[1]

The generally accepted mechanism, often referred to as the Nenitzescu-Allen mechanism, proceeds through a series of key steps:

-

Michael Addition: The reaction initiates with a Michael-type addition of the enamine to the benzoquinone.

-

Cyclization: This is followed by an intramolecular nucleophilic attack by the enamine nitrogen onto one of the carbonyl carbons of the quinone ring.

-

Dehydration and Tautomerization: The resulting intermediate undergoes dehydration and subsequent tautomerization to yield the aromatic 5-hydroxyindole core.

It is crucial to note that the initial condensation occurs between the carbon of the enamine and the carbon of the benzoquinone, rather than an initial nitrogen-carbon condensation.[2]

Below is a DOT language representation of the accepted reaction mechanism:

Caption: The accepted reaction mechanism for the Nenitzescu indole synthesis.

Quantitative Data Summary

The yield of the Nenitzescu reaction is highly dependent on the specific substrates, solvent, and the presence or absence of a catalyst. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Solvents on the Yield of a Model Reaction

| Solvent | Yield (%) | Reference |

| Highly Polar Solvents | Generally Higher | [1] |

| Nitromethane | Effective | [3] |

| Acetic Acid | Effective | [3] |

| Dichloromethane (uncatalyzed) | 30 | [3] |

| Benzene (uncatalyzed) | 21 | [3] |

| Acetone (reflux) | 46 | [4] |

Table 2: Influence of Lewis Acid Catalysts on Yield

| Lewis Acid (mol%) | Solvent | Yield (%) | Reference |

| None | Dichloromethane | 30 | [3] |

| ZnCl₂ (10) | Dichloromethane | 88 (for specific substrate) | [5] |

| ZnI₂ | - | Similar to ZnCl₂ | [5] |

| AlCl₃ | - | Lower than ZnCl₂/ZnI₂ | [5] |

| (NH₄)₂[Ce(NO₃)₆] | Ethanol | Good | [6] |

| BF₃·OEt₂ (stoichiometric) | Acetonitrile (B52724) | - (promotes benzofuran (B130515) formation) | [7] |

Table 3: Yields for Various Substituted Indole Products

| Benzoquinone Derivative | Enamine Derivative | Catalyst/Solvent | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acetone (reflux) | 46 | [4] |

| 1,4-Benzoquinone | Ethyl 3-aminocinnamate | Acetic Acid | 46 | [4] |

| Naphthoquinone | Various β-amino-crotonic derivatives | (R,R)-cat2 Cr salen catalyst / Nitromethane | up to 97 | [8] |

| 1,4-Benzoquinone | Enaminone 2a | 10 mol% ZnCl₂ / CH₂Cl₂ | 88 | [5] |

| p-Benzoquinone | Piperazinone enaminoester | - | Low (9%) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting the Nenitzescu reaction, both in its classical form and with Lewis acid catalysis.

General Experimental Protocol (Uncatalyzed)

A representative procedure for the synthesis of ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate is as follows:

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Glacial Acetic Acid

-

Ethyl Acetate (B1210297)

-

Ethanol

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolution: A solution of 1,4-benzoquinone (1 equivalent) is prepared in a suitable solvent such as ethyl acetate or a mixture of acetic acid and ethyl acetate.

-

Enamine Addition: A solution of ethyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate is added slowly to the benzoquinone solution at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]

Lewis Acid-Catalyzed Protocol

The use of a Lewis acid catalyst can significantly improve the yield and reaction time.

Materials:

-

Substituted Benzoquinone

-

β-Aminocrotonic ester derivative

-

Lewis Acid (e.g., ZnCl₂, 10-100 mol%)

-

Anhydrous Dichloromethane (or other low polarity solvent)

Procedure:

-

Reaction Setup: To a stirred solution of the enaminone (1 equivalent) in anhydrous dichloromethane, the Lewis acid (e.g., ZnCl₂, 10 mol%) is added.

-

Quinone Addition: The substituted benzoquinone (1 equivalent) is then added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.

-

Work-up and Purification: The work-up and purification procedures are similar to the uncatalyzed reaction, involving aqueous washes and column chromatography.[5]

The following DOT script illustrates a typical experimental workflow:

Caption: A generalized experimental workflow for the Nenitzescu indole synthesis.

Side Reactions and Byproduct Formation

A notable side reaction in the Nenitzescu synthesis is the formation of benzofuran derivatives. The course of the reaction towards either the indole or the benzofuran is highly dependent on the reaction conditions and the structure of the starting materials.[7][13] For instance, the use of a stoichiometric amount of BF₃·OEt₂ in acetonitrile has been shown to favor the formation of rearranged 2-imidazolidinone benzofurans.[7]

Other potential side products include 6-hydroxyindoles (formed via an "anti-Nenitzescu" pathway involving a 1,2-addition), O-acylated 4,5-dihydroxyindoles, and pyrroloindoles.[7] The formation of these byproducts can often be minimized by careful control of reaction conditions, particularly the choice of solvent and catalyst.

The following diagram illustrates the divergent pathways leading to either the desired 5-hydroxyindole or the benzofuran byproduct, highlighting the influence of a Lewis acid.

Caption: Divergent reaction pathways in the Nenitzescu synthesis.

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. revistadechimie.ro [revistadechimie.ro]

- 5. tarjomefa.com [tarjomefa.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate | C18H17NO3 | CID 626459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Versatile Precursor for the Synthesis of Antiviral and Anticancer Pharmaceuticals

Introduction: Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is a valuable and versatile heterocyclic building block in medicinal chemistry and drug development. Its indole (B1671886) scaffold, substituted with a hydroxyl group and a methyl ester, provides multiple reactive sites for chemical modification, making it an ideal starting point for the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate as a precursor in the synthesis of the antiviral drug Arbidol, the anticancer agent Panobinostat, and the antiretroviral medication Delavirdine.

Application in the Synthesis of Arbidol (Umifenovir)

Arbidol is a broad-spectrum antiviral agent effective against a variety of respiratory viruses. The synthesis of Arbidol can be initiated from Methyl 5-Hydroxy-1H-Indole-3-Carboxylate through a multi-step process involving N-methylation, C2-methylation, and transesterification, followed by further functionalization.

Experimental Protocol: Synthesis of Arbidol Precursor from Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

This protocol outlines the conceptual pathway to synthesize a key precursor for Arbidol, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, starting from Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.

Step 1: N-Methylation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

-

Dissolve Methyl 5-Hydroxy-1H-Indole-3-Carboxylate (1 eq) in a suitable aprotic solvent such as DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

-

Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (1.2 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate.

Step 2: C2-Methylation

-

Protect the 5-hydroxyl group of the product from Step 1, for instance, by acetylation with acetic anhydride.

-

The N-methylated and O-protected indole-3-carboxylate (B1236618) can then undergo directed C2-methylation. A palladium-catalyzed reaction using a suitable methylating agent can be employed.

-

Following C2-methylation, the protecting group on the 5-hydroxyl is removed.

Step 3: Transesterification

-

Dissolve the product from Step 2 in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

After completion, neutralize the acid and remove the excess ethanol.

-

Extract the product with an organic solvent and purify to obtain Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

| Step | Product | Reagents | Typical Yield (%) |